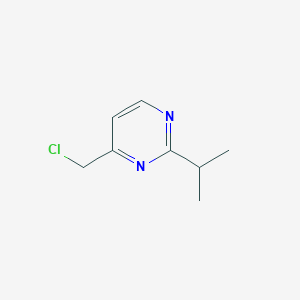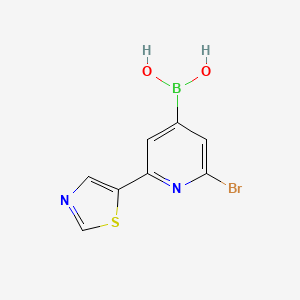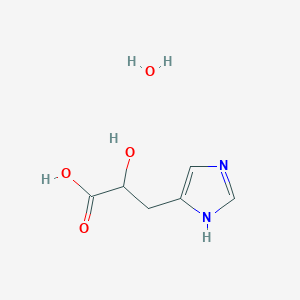
Diethyl 4-imino-4H-quinolizine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-imino-4H-quinolizine-1,3-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the quinolizine family, which is characterized by a bicyclic structure containing nitrogen atoms. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-imino-4H-quinolizine-1,3-dicarboxylate typically involves the condensation of diethyl 2-methylquinoline-3,4-dicarboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 4-imino-4H-quinolizine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can convert the imino group to an amine group, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where the ester groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Diethyl 4-imino-4H-quinolizine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl 4-imino-4H-quinolizine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The imino group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Diethyl 2-styrylquinoline-3,4-dicarboxylate: Known for its antitumor activity.
Diethyl 4-aryl-1,4-dihydropyridine-3,5-dicarboxylate: Exhibits anticancer and antihypertensive properties.
Diethyl 3,5-dicarboxylate-1,4-dihydropyridine: Used in the synthesis of calcium channel blockers.
Uniqueness: Diethyl 4-imino-4H-quinolizine-1,3-dicarboxylate is unique due to its imino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other quinolizine and dihydropyridine derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
101113-14-8 |
|---|---|
Formule moléculaire |
C15H16N2O4 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
diethyl 4-iminoquinolizine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-14(18)10-9-11(15(19)21-4-2)13(16)17-8-6-5-7-12(10)17/h5-9,16H,3-4H2,1-2H3 |
Clé InChI |
YQEGSFXRVIJRPO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C2C=CC=CN2C1=N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)












